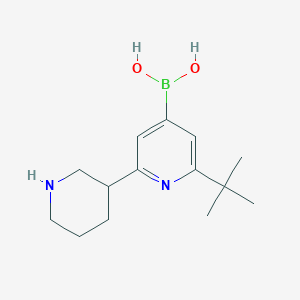
(2-(tert-Butyl)-6-(piperidin-3-yl)pyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(tert-Butyl)-6-(piperidin-3-yl)pyridin-4-yl)boronic acid is an organic compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with a tert-butyl group and a piperidin-3-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butyl)-6-(piperidin-3-yl)pyridin-4-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Piperidin-3-yl Group: This can be achieved through nucleophilic substitution reactions where a piperidine derivative reacts with the pyridine ring.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-(tert-Butyl)-6-(piperidin-3-yl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halides, organolithium reagents, and Grignard reagents.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine or piperidine derivatives.
Aplicaciones Científicas De Investigación
(2-(tert-Butyl)-6-(piperidin-3-yl)pyridin-4-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential in drug discovery, particularly in the development of inhibitors for specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2-(tert-Butyl)-6-(piperidin-3-yl)pyridin-4-yl)boronic acid depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in drug design.
Comparación Con Compuestos Similares
Similar Compounds
(2-(tert-Butyl)-6-(piperidin-3-yl)pyridin-4-yl)boronic acid: Unique due to its specific substitution pattern and boronic acid functionality.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related compounds.
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activities.
Uniqueness
This compound is unique due to its combination of a boronic acid group with a pyridine ring substituted with both tert-butyl and piperidin-3-yl groups
Propiedades
Fórmula molecular |
C14H23BN2O2 |
|---|---|
Peso molecular |
262.16 g/mol |
Nombre IUPAC |
(2-tert-butyl-6-piperidin-3-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C14H23BN2O2/c1-14(2,3)13-8-11(15(18)19)7-12(17-13)10-5-4-6-16-9-10/h7-8,10,16,18-19H,4-6,9H2,1-3H3 |
Clave InChI |
VJJYORRMEAPADC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC(=C1)C(C)(C)C)C2CCCNC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)azepane](/img/structure/B14083331.png)
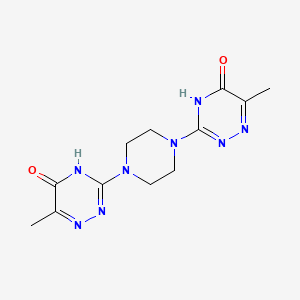
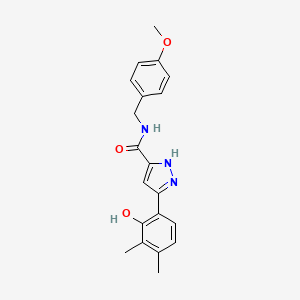
![(4R)-4-(aminomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14083347.png)

![[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate](/img/structure/B14083366.png)
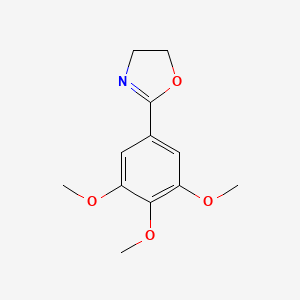
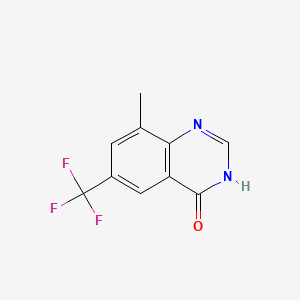
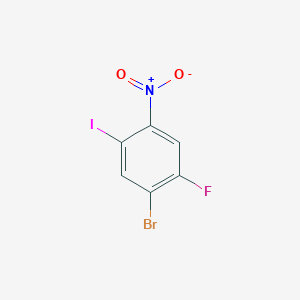
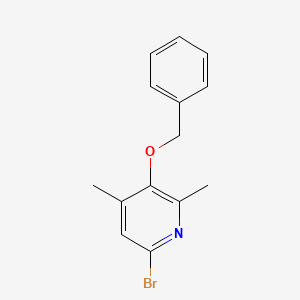
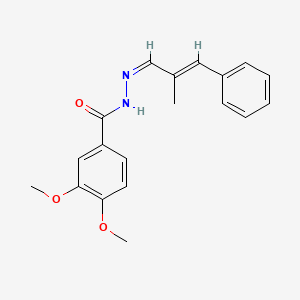
![1-(2,5-Dimethoxyphenyl)-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083391.png)
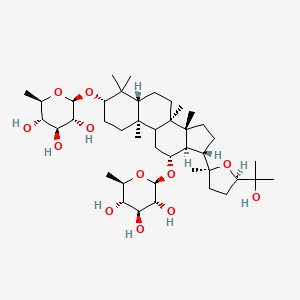
![6-(4-tert-butylphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14083405.png)
